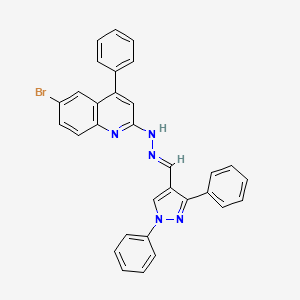

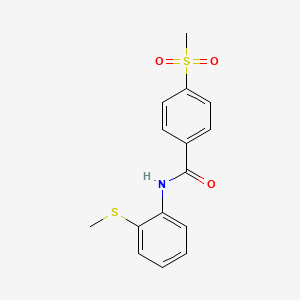

![molecular formula C10H10N2O3 B2533961 2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid CAS No. 339335-11-4](/img/structure/B2533961.png)

2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of amine group from 2,6-diaminopyrimidin-4(3H)-one with the more active carbonyl group of ethyl-2,4-dioxo-4-phenylbutanoates . This reaction includes some important aspects like simple operation under mild conditions, easy accessibility of reactants and workup procedure, absence of catalysts, high atom economy, and the use of ethanol as a safe and nontoxic reaction medium .Molecular Structure Analysis

The molecular structure of “2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . The IR spectrum can give insights into the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving “2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid” can be diverse, depending on the reaction conditions and the reagents used. For instance, it can undergo condensation reactions with amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid” can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined in various solvents. Its molecular weight can be determined using mass spectrometry .Scientific Research Applications

Chemical Modification for Biological Properties

The chemical modification of pyridine moieties, including the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus, is explored to optimize biological properties. Such modifications lead to the synthesis of various derivatives with potential biological activities. For example, studies on N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides have shown increased biological activity in certain derivatives, particularly for para-substituted derivatives, suggesting a route for developing new analgesics (Ukrainets et al., 2015).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds, such as pyrido[1,2-a]thieno[3,4-d]pyrimidines and pyrido[1,2-a]thieno[3,2-d]pyrimidines, is achieved using 2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid derivatives. These syntheses involve condensation reactions and have applications in the development of biologically active heterocyclic compounds (Connor et al., 1982).

Study of DNA Interaction

2-Methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid derivatives are used as intermediates in the synthesis of compounds that interact with DNA. For instance, a study on 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride has shown that it can interact with calf thymus DNA (ctDNA) via a groove mode of binding, which is important for understanding drug-DNA interactions (Zhang et al., 2013).

Synthesis of Novel Fused Heterocyclic Systems

The compound plays a crucial role in the synthesis of novel fused heterocyclic systems, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds. These syntheses involve various condensation and cyclization reactions, leading to the creation of complex heterocyclic structures with potential pharmacological applications (Bakhite et al., 2005).

Exploration in Antiallergic Properties

Derivatives of 2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid have been studied for their potential antiallergic properties. Research on compounds such as N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides suggests their application in developing new antiallergic medications (Ukrainets et al., 2015).

Future Directions

The future directions in the research of “2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid” could involve exploring its potential therapeutic applications, given the diverse biological activities demonstrated by pyrimidine derivatives . Further studies could also focus on optimizing its synthesis and exploring its reactivity with various reagents .

properties

IUPAC Name |

2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-10(9(14)15)6-8(13)12-5-3-2-4-7(12)11-10/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIALVETYYPLERK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N2C=CC=CC2=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

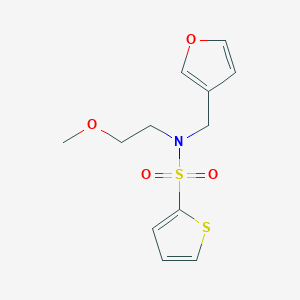

![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B2533880.png)

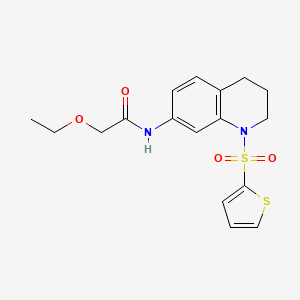

![8-(sec-butyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533883.png)

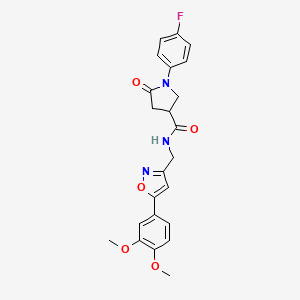

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2533885.png)

![3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole](/img/structure/B2533888.png)

![6-(4-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2533897.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone](/img/structure/B2533899.png)

![1-{3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2533900.png)